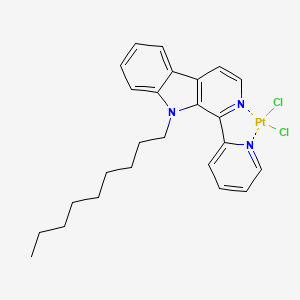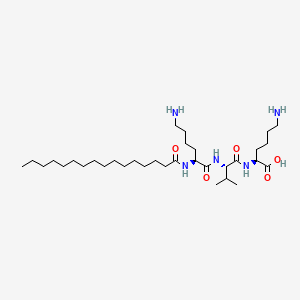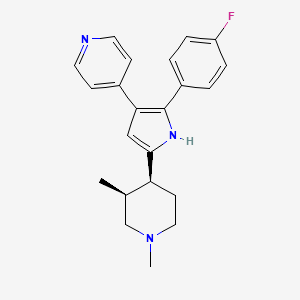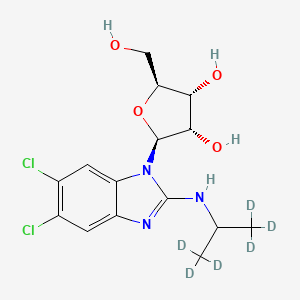
7-(Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)-4,7-dihydro-3-hydroxy-3H-1,2-dioxepin-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coronarin B is a natural diterpenoid compound isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered attention due to its notable cytotoxic and antiplasmodial activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of furanolabdanoids, including Coronarin B, typically involves transformations of available diterpenoids and monoterpenoids . The principal preparation methods are based on the chemical modifications of these naturally occurring compounds. Advanced chromatographic and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), are employed to purify and confirm the structures of these compounds .
Industrial Production Methods: Industrial production of Coronarin B involves the extraction of the compound from the rhizomes of Hedychium coronarium using solvent extraction methods. The crude extract is then sequentially fractionated using solvents like petroleum ether, chloroform, and n-butanol to isolate Coronarin B in its pure form .
化学反応の分析
Types of Reactions: Coronarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Coronarin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Coronarin B is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, Coronarin B is investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer therapies.
Medicine: In medicine, Coronarin B has shown promise in enhancing the tolerance of plants to drought by affecting interactions between rhizosphere fungal communities and metabolites . This property is particularly valuable in agricultural research aimed at improving crop resilience to environmental stressors.
Industry: In the industrial sector, Coronarin B is explored for its potential use in developing new pharmaceuticals and agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of Coronarin B involves its interaction with molecular targets and pathways within cells. Coronarin B exerts its effects by inhibiting the activation of nuclear factor-κB (NF-κB) pathway, which is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis . This inhibition leads to the suppression of various gene products involved in cell survival, proliferation, invasion, and angiogenesis .
類似化合物との比較
Coronarin B is part of a group of labdane-type diterpenoids, which include compounds like Coronarin A, Coronarin D, and Coronarin E . These compounds share similar structural features but differ in their specific biological activities and potency. For instance, Coronarin D has been found to be more potent than its analogue Coronarin D acid in inhibiting NF-κB activation . Other similar compounds include hedychiumin and calcaratarin A, which also exhibit cytotoxic activities .
Conclusion
Coronarin B is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and applications.
特性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
7-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3/t15?,16?,17?,18?,20-/m0/s1 |
InChIキー |
FTQNGEYQJGYGFY-RRNDVRHKSA-N |
異性体SMILES |
C[C@]12CCCC(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


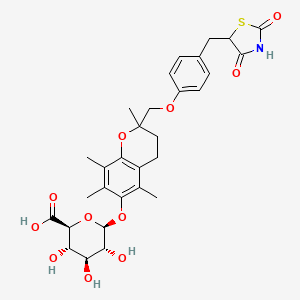
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
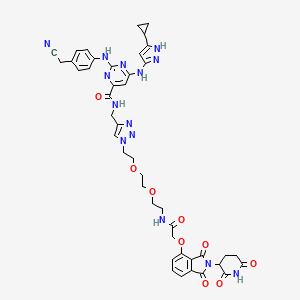
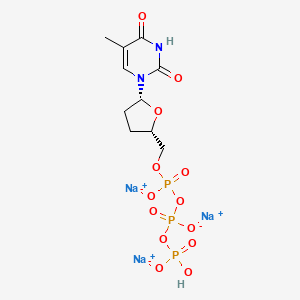
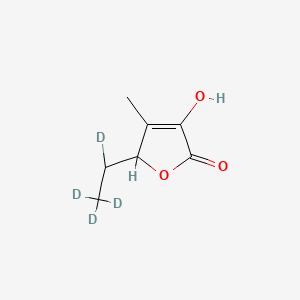


![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
